molecular formula C66H107N21O13 B10851608 N-allyl[D-Pro-10]Dyn A-(1-11)

N-allyl[D-Pro-10]Dyn A-(1-11)

Cat. No.: B10851608
M. Wt: 1402.7 g/mol
InChI Key: MKKPRLAUMQVIGT-QNKLTTAESA-N
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Description

N-allyl[D-Pro-10]Dyn A-(1-11) is a synthetic analog of the endogenous opioid peptide dynorphin A. This compound is specifically modified at the 10th position with D-proline and has an N-allyl group attached. It is known for its high affinity towards kappa opioid receptors, making it a significant compound in opioid receptor research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl[D-Pro-10]Dyn A-(1-11) involves several steps, starting from the linear peptide synthesis of dynorphin A-(1-11). The key steps include the incorporation of D-proline at the 10th position and the subsequent N-allylation. The N-allylation can be achieved using allyl bromide in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for N-allyl[D-Pro-10]Dyn A-(1-11) are not well-documented, the general approach would involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the production of peptides, including modifications like D-proline incorporation and N-allylation. The process would involve automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-allyl[D-Pro-10]Dyn A-(1-11) can undergo various chemical reactions, including:

    Substitution Reactions: The N-allyl group can participate in substitution reactions, particularly nucleophilic substitutions.

    Oxidation and Reduction: The peptide backbone and side chains can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    N-allylation: Allyl bromide and sodium hydride in DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Formation of various N-substituted derivatives.

    Oxidation: Formation of oxidized peptide derivatives.

    Reduction: Formation of reduced peptide derivatives.

    Hydrolysis: Formation of smaller peptide fragments or amino acids.

Scientific Research Applications

N-allyl[D-Pro-10]Dyn A-(1-11) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dynorphin A-(1-11): The parent peptide without the N-allyl and D-proline modifications.

    N-benzyl[D-Pro-10]Dyn A-(1-11): Another analog with a benzyl group instead of an allyl group.

    N-cyclopropylmethyl[D-Pro-10]Dyn A-(1-11): An analog with a cyclopropylmethyl group.

Uniqueness

N-allyl[D-Pro-10]Dyn A-(1-11) is unique due to its specific modifications, which enhance its selectivity and affinity towards kappa opioid receptors. The N-allyl group provides a distinct interaction profile compared to other N-substituted analogs, making it a valuable compound for studying kappa opioid receptor pharmacology .

Properties

Molecular Formula

C66H107N21O13

Molecular Weight

1402.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1

InChI Key

MKKPRLAUMQVIGT-QNKLTTAESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C

Origin of Product

United States

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